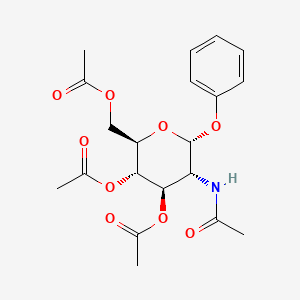
3-O-(|A-L-Fucopyranosyl)-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(|A-L-Fucopyranosyl)-D-galactose is a complex carbohydrate composed of a fucose molecule linked to a galactose molecule. This compound is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. It is found in various biological systems and has significant roles in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(|A-L-Fucopyranosyl)-D-galactose typically involves the use of glycosylation reactions. One common method is the transglycosylation reaction, where a glycosyl donor, such as p-nitrophenyl-alpha-L-fucopyranoside, reacts with a glycosyl acceptor, such as D-galactose, in the presence of a glycosyltransferase enzyme . This reaction is often carried out in an aqueous medium under mild conditions to ensure the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi that possess the necessary glycosyltransferase enzymes are cultured in bioreactors. The fermentation process is optimized to maximize the production of the desired glycoside, which is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-O-(|A-L-Fucopyranosyl)-D-galactose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The glycosidic bond can be hydrolyzed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and periodic acid (HIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis or substitution reactions.
Major Products
Oxidation: Formation of fucose and galactose derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of fucose and galactose derivatives with alcohol groups.
Substitution: Formation of various glycosides with different functional groups.
Scientific Research Applications
3-O-(|A-L-Fucopyranosyl)-D-galactose has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to glycosylation disorders.
Mechanism of Action
The mechanism of action of 3-O-(|A-L-Fucopyranosyl)-D-galactose involves its interaction with specific glycosyltransferase enzymes and glycan-binding proteins. These interactions facilitate the transfer of the fucose moiety to target molecules, thereby modulating various biological processes such as cell adhesion, immune response, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-O-(|A-L-Fucopyranosyl)-D-glucose: Similar structure but with glucose instead of galactose.
2-O-(|A-L-Fucopyranosyl)-D-galactose: Similar structure but with the fucose moiety linked to the second carbon of galactose.
Uniqueness
3-O-(|A-L-Fucopyranosyl)-D-galactose is unique due to its specific glycosidic linkage and the presence of both fucose and galactose moieties. This unique structure allows it to participate in specific biological interactions and processes that are not possible with other similar compounds .
Properties
IUPAC Name |
(3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3?,4?,5-,6+,7+,8?,9?,10+,11?,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLZGYFHHYGOLN-QAEQPVNISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@H](C(OC(C2O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675912 |
Source


|
| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120375-11-3 |
Source


|
| Record name | 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/new.no-structure.jpg)




![[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B1139879.png)


![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)



![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
